molecular formula C29H47ClO2 B1615105 Cholesterol chloroacetate CAS No. 3464-50-4

Cholesterol chloroacetate

Cat. No.: B1615105
CAS No.: 3464-50-4
M. Wt: 463.1 g/mol
InChI Key: XUXXPLDKUZSGKH-OHPSOFBHSA-N
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Description

Cholesterol chloroacetate is a derivative of cholesterol, a vital lipid molecule found in the cell membranes of all animal tissues. Cholesterol itself is a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. This compound is synthesized by the esterification of cholesterol with chloroacetic acid, resulting in a compound that retains the steroid nucleus of cholesterol but with an added chloroacetate group. This modification imparts unique chemical properties to the molecule, making it useful in various scientific and industrial applications.

Scientific Research Applications

Cholesterol chloroacetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various cholesterol derivatives.

    Biology: Employed in studies related to lipid metabolism and membrane biology due to its structural similarity to cholesterol.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

Target of Action

Cholesterol chloroacetate, like cholesterol, primarily targets cell membranes . Cholesterol is an essential component of mammalian cell membranes, contributing to membrane integrity and fluidity . It also plays a crucial role in regulating cell differentiation and proliferation .

Mode of Action

Cholesterol interacts with numerous transmembrane proteins, helping to maintain or alter their conformations . It also interacts with various sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .

Biochemical Pathways

This compound likely affects the same biochemical pathways as cholesterol. Cholesterol is synthesized through the mevalonate pathway, involving enzymes in the cytoplasm, microsomes (ER), and peroxisomes . The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step .

Pharmacokinetics

Cholesterol is synthesized in all mammalian cells, with biosynthesis in the liver accounting for approximately 10%, and in the intestines approximately 15%, of the amount produced each day . The cholesterol biosynthesis pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes .

Result of Action

Cholesterol and its derivatives have a large variety of biological properties such as anticancer activity, anticardiac activity, anti-inflammatory activity, antimicrobial activity, anti-psychotic activity, antioxidant activity, drug-loaded activity, etc .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, changes to the cholesterol balance in neural cells is a common feature of many neurodegenerative disorders, including Huntington’s and Alzheimer’s diseases . Environmental chemicals have been tested to see if they could affect human neural development by disrupting cholesterol metabolism .

Biochemical Analysis

Biochemical Properties

Cholesterol chloroacetate, like cholesterol, is likely to interact with various enzymes, proteins, and other biomolecules. Cholesterol plays a central role in many biochemical processes, including the regulation of membrane fluidity and the modulation of the function of several membrane proteins .

Cellular Effects

The effects of this compound on cells are expected to be similar to those of cholesterol. Cholesterol is known to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. For instance, cholesterol can bind numerous transmembrane proteins, helping to maintain or alter their conformations .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would need to be studied further. Cholesterol is known to be stable in blood and requires no specific handling precautions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models would need to be studied further. It is known that diets containing high levels of cholesterol can lead to hypercholesterolemia in certain animal models .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as cholesterol. Cholesterol metabolism involves biosynthesis, uptake, export, and esterification .

Transport and Distribution

This compound, like cholesterol, would be transported and distributed within cells and tissues. Cholesterol is transported in the circulation in lipoprotein particles .

Subcellular Localization

The subcellular localization of this compound would likely be similar to that of cholesterol. Cholesterol predominantly localizes to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol chloroacetate is typically synthesized through the esterification of cholesterol with chloroacetic acid. The reaction involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the mixture being heated to a temperature of around 100-120°C for several hours. The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cholesterol chloroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield cholesterol and chloroacetic acid.

    Oxidation and Reduction: The steroid nucleus of this compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under mild conditions with a base such as triethylamine.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride, are commonly used.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of this compound.

    Hydrolysis: Cholesterol and chloroacetic acid.

    Oxidation and Reduction: Oxidized or reduced forms of cholesterol derivatives.

Comparison with Similar Compounds

  • Cholesteryl acetate
  • Cholesteryl oleate
  • Cholesteryl stearate
  • Cholesteryl palmitate

Cholesterol chloroacetate’s unique properties and versatility make it an important compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47ClO2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(32-27(31)18-30)13-15-28(21,4)26(23)14-16-29(24,25)5/h9,19-20,22-26H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXXPLDKUZSGKH-OHPSOFBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3464-50-4
Record name Cholesteryl chloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3464-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3-beta-yl chloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-ene-3-β-yl chloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.379
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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